

# (R)-quinuclidin-3-yl carbonochloridate molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-quinuclidin-3-yl  
carbonochloridate

Cat. No.: B107395

[Get Quote](#)

## An In-Depth Technical Guide on (R)-quinuclidin-3-yl carbonochloridate

This guide provides a comprehensive overview of the molecular structure, properties, and key reactions of **(R)-quinuclidin-3-yl carbonochloridate**, a chiral chloroformate ester utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Molecular Properties

The fundamental molecular characteristics of **(R)-quinuclidin-3-yl carbonochloridate** are summarized in the table below, providing a clear reference for its quantitative attributes.

| Property          | Value  | Citations |
|-------------------|--|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> ClNO <sub>2</sub> | [1][2]    |
| Molecular Weight  | 189.64 g/mol                                     | [1][2]    |
| CAS Number        | 201660-37-9                                      | [1][2]    |
| InChI Key         | WGNZRZSJVMRBU-ZETCQYMHSA-N                       | [1]       |

## Experimental Protocols

**(R)-quinuclidin-3-yl carbonochloridate** is a key intermediate in the synthesis of various pharmaceutical compounds, notably for its role in creating carbamate linkages with a defined stereochemistry. The protocols outlined below are based on established chemical transformations involving this reagent.

## Synthesis of (R)-quinuclidin-3-yl carbonochloridate

The primary method for synthesizing **(R)-quinuclidin-3-yl carbonochloridate** is through the reaction of enantiomerically pure (R)-quinuclidin-3-ol with a phosgenation reagent. This conversion is crucial for activating the hydroxyl group for subsequent nucleophilic substitution reactions.

### Methodology:

- **Reactant Preparation:** Enantiomerically pure (R)-quinuclidin-3-ol is dissolved in a suitable aprotic solvent.
- **Phosgenation:** A phosgenation agent (e.g., phosgene, diphosgene, or triphosgene) is introduced to the solution. The reaction is typically carried out at low temperatures, often between 0°C and 25°C, to minimize side reactions and prevent degradation of the product.  
[\[1\]](#)
- **Reaction Monitoring:** The progress of the reaction is monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting alcohol.
- **Work-up and Isolation:** Upon completion, the reaction mixture is carefully worked up to remove excess reagents and byproducts. The final product, **(R)-quinuclidin-3-yl carbonochloridate**, is then isolated and purified.

## Carbamate Formation

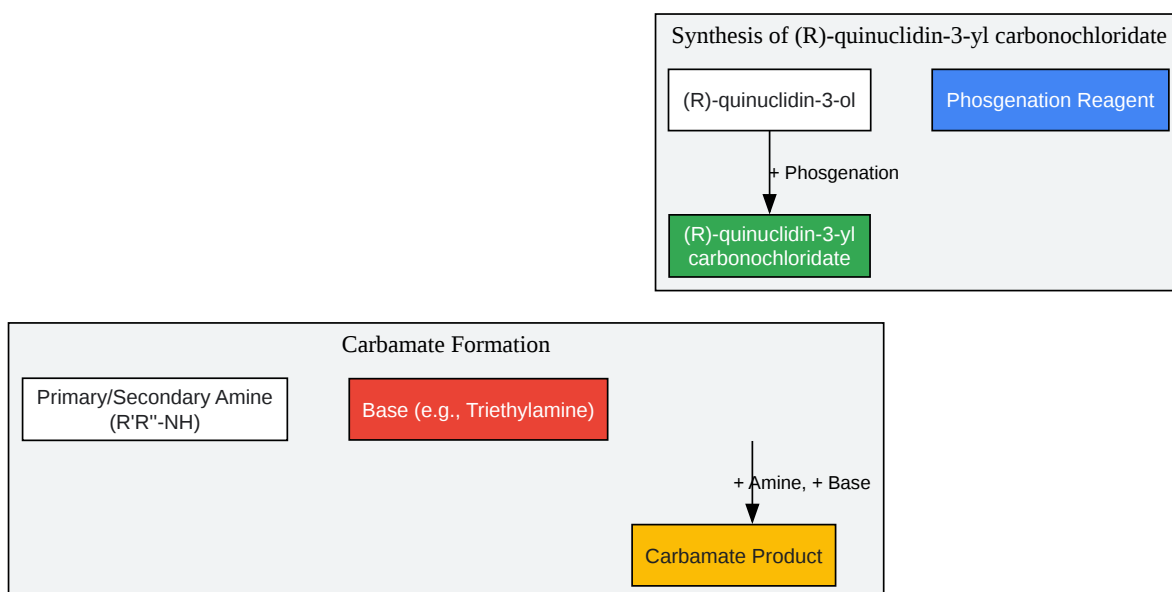
A principal application of **(R)-quinuclidin-3-yl carbonochloridate** is its reaction with primary or secondary amines to form carbamates. This reaction is thermodynamically favorable and proceeds with high fidelity, retaining the stereochemistry of the quinuclidine core.[\[1\]](#) This is a key step in the synthesis of molecules like Solifenacin, a muscarinic receptor antagonist.[\[1\]](#)

#### Methodology:

- **Reactant Mixture:** **(R)-quinuclidin-3-yl carbonochloridate** is reacted with a primary ( $R'-NH_2$ ) or secondary ( $R'R''-NH$ ) amine.
- **Base Addition:** The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.<sup>[1]</sup>
- **Solvent:** An appropriate inert solvent is used to facilitate the reaction.
- **Product Formation:** The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbonochloridate, leading to the formation of a stable carbamate linkage.
- **Purification:** The resulting carbamate product is then purified from the reaction mixture.

## Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from (R)-quinuclidin-3-ol to a generic carbamate product via the **(R)-quinuclidin-3-yl carbonochloridate** intermediate.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **(R)-quinuclidin-3-yl carbonochloride** and its use in carbamate formation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (R)-quinuclidin-3-yl carbonochloride | 201660-37-9 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- To cite this document: BenchChem. [(R)-quinuclidin-3-yl carbonochloridate molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107395#r-quinuclidin-3-yl-carbonochloridate-molecular-structure-and-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)